molecular formula C13H14NOS+ B1220623 Alagebrium CAS No. 393121-34-1

Alagebrium

Cat. No.: B1220623
CAS No.: 393121-34-1
M. Wt: 232.32 g/mol
InChI Key: LYLFQLCLUXOFOL-UHFFFAOYSA-N
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Description

Alagebrium, also known as 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-thiazolium chloride, is a compound that was initially developed as a drug candidate by Alteon, Inc. It was the first compound to be clinically tested for breaking the crosslinks caused by advanced glycation end-products (AGEs). These crosslinks are implicated in aging and various degenerative diseases such as diabetes, atherosclerosis, chronic kidney disease, and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alagebrium involves the reaction of 2-oxo-2-phenylethyl bromide with 4,5-dimethylthiazole in the presence of a base. The reaction typically occurs in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: Alagebrium primarily undergoes substitution reactions due to the presence of the thiazolium ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiazolium derivatives, while oxidation and reduction reactions can modify the functional groups attached to the thiazolium ring .

Mechanism of Action

Alagebrium exerts its effects by breaking the covalent bonds formed in cross-linked proteins, thereby releasing the proteins and restoring their normal function. This action targets the biochemical pathway leading to the formation of AGEs. By breaking these crosslinks, this compound helps to reverse the stiffening of blood vessel walls and other forms of protein degradation associated with aging and degenerative diseases .

Similar Compounds:

Uniqueness of this compound: this compound is unique in its ability to specifically target and break AGE crosslinks, which directly addresses one of the main mechanisms of aging. Unlike other compounds that may only inhibit the formation of AGEs, this compound actively breaks existing crosslinks, making it a promising candidate for therapeutic applications in aging and degenerative diseases .

Properties

393121-34-1

Molecular Formula

C13H14NOS+

Molecular Weight

232.32 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone

InChI

InChI=1S/C13H14NOS/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3/q+1

InChI Key

LYLFQLCLUXOFOL-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C

393121-34-1

synonyms

3-phenacyl-4,5-dimethylthiazolium chloride
alagebrium
ALT 711
ALT-711
ALT711
phenyl-4,5-dimethylthiazolium chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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